molecular formula C8H14O2 B1336884 tert-Butyl crotonate CAS No. 3246-27-3

tert-Butyl crotonate

Cat. No.: B1336884
CAS No.: 3246-27-3
M. Wt: 142.20 g/mol
InChI Key: QHSPZGZEUDEIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl crotonate: is an organic compound with the molecular formula C8H14O2. It is an ester derived from crotonic acid and tert-butyl alcohol. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl crotonate can be synthesized through the esterification of crotonic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of crotonic acid and tert-butyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote ester formation. The product is purified through distillation to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of tert-butyl crotonate in polymerization involves the initiation of the reaction by an anionic initiator, which attacks the carbonyl carbon of the ester group. This leads to the formation of a reactive intermediate that propagates the polymer chain. The polymerization process continues until the reaction is terminated by the addition of a terminating agent .

Comparison with Similar Compounds

  • tert-Butyl acrylate
  • tert-Butyl methacrylate
  • tert-Butyl fumarate

Comparison: tert-Butyl crotonate is unique due to its ability to form polymers with a semiflexible backbone, which imparts specific mechanical properties to the resulting materials. Compared to tert-butyl acrylate and tert-butyl methacrylate, this compound has a different reactivity profile due to the presence of the crotonate moiety, which influences its polymerization behavior and the properties of the resulting polymers .

Properties

CAS No.

3246-27-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

tert-butyl but-2-enoate

InChI

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3

InChI Key

QHSPZGZEUDEIQM-UHFFFAOYSA-N

SMILES

CC=CC(=O)OC(C)(C)C

Isomeric SMILES

C/C=C/C(=O)OC(C)(C)C

Canonical SMILES

CC=CC(=O)OC(C)(C)C

Key on ui other cas no.

3246-27-3

Pictograms

Flammable; Corrosive

Related CAS

26373-50-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl crotonate
Reactant of Route 2
Reactant of Route 2
tert-Butyl crotonate
Reactant of Route 3
Reactant of Route 3
tert-Butyl crotonate
Reactant of Route 4
Reactant of Route 4
tert-Butyl crotonate
Reactant of Route 5
Reactant of Route 5
tert-Butyl crotonate
Reactant of Route 6
Reactant of Route 6
tert-Butyl crotonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.